

(R)-CR8 trihydrochloride solubility issues in aqueous buffer

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Compound of Interest

Compound Name: (R)-CR8 trihydrochloride

Cat. No.: B15543694

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Technical Support Center: (R)-CR8 Trihydrochloride

Welcome to the technical support center for **(R)-CR8 trihydrochloride**. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the solubility of **(R)-CR8 trihydrochloride** in aqueous buffers during experiments.

Frequently Asked Questions (FAQs)

Q1: What is **(R)-CR8 trihydrochloride** and what are its primary targets?

(R)-CR8 trihydrochloride is a potent, second-generation inhibitor of cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK5, and CDK9.^{[1][2][3]} It also demonstrates a unique mechanism of action as a "molecular glue," inducing the degradation of Cyclin K.^{[4][5][6][7][8]} This dual activity makes it a valuable tool for studying cell cycle regulation and transcription.

Q2: What are the reported solubility properties of **(R)-CR8 trihydrochloride**?

(R)-CR8 trihydrochloride is reported to be highly soluble in both water and dimethyl sulfoxide (DMSO), with a maximum concentration of 100 mM. However, its solubility in aqueous buffers can be influenced by several factors, including pH and the presence of other solutes. Some suppliers recommend the use of ultrasound to facilitate dissolution in DMSO.

Q3: Why am I observing precipitation when I dilute my **(R)-CR8 trihydrochloride** DMSO stock solution into an aqueous buffer?

This is a common phenomenon known as "solvent shock." While **(R)-CR8 trihydrochloride** is soluble in DMSO, its solubility can be significantly lower in aqueous buffers, especially at neutral pH. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the compound can crash out of solution, forming a precipitate. This is a frequent issue with many kinase inhibitors.

Q4: How does pH affect the solubility of **(R)-CR8 trihydrochloride**?

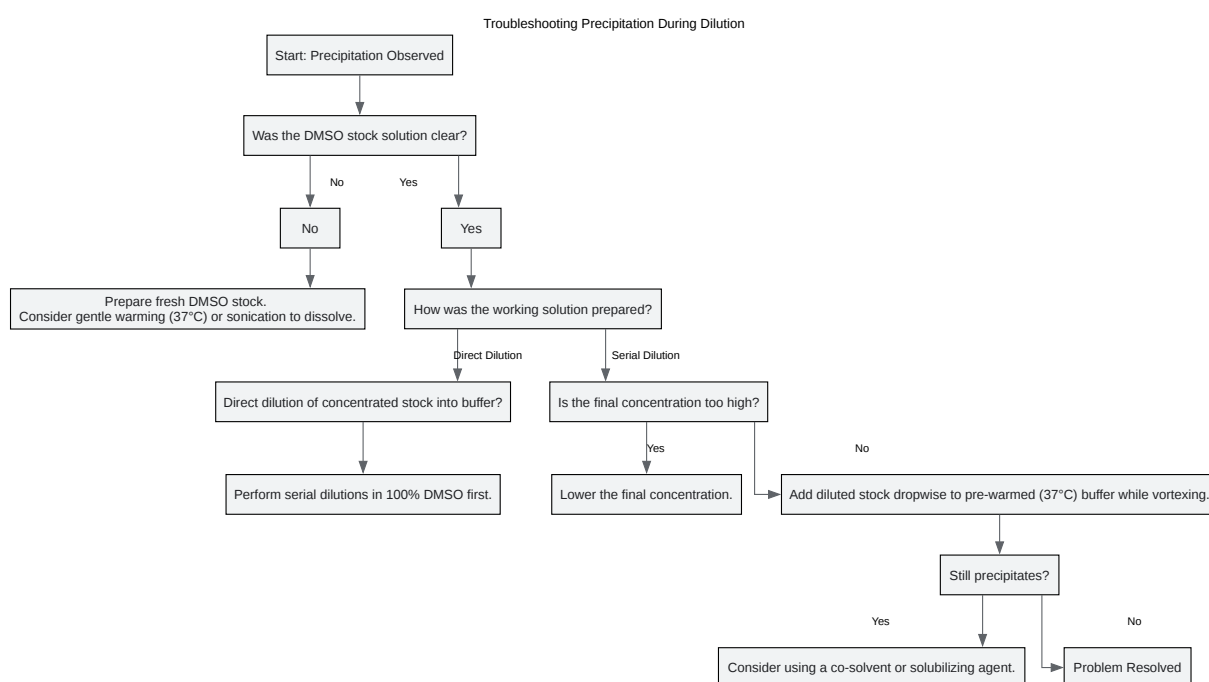
As a trihydrochloride salt, the solubility of (R)-CR8 is expected to be pH-dependent. Generally, hydrochloride salts of organic bases are more soluble in acidic conditions. In neutral or alkaline aqueous buffers (like PBS at pH 7.4 or cell culture media), the compound may be less soluble, increasing the risk of precipitation.

Troubleshooting Guides

Issue 1: Precipitation observed immediately upon dilution of DMSO stock in aqueous buffer.

This is a classic case of "solvent shock" due to the rapid change in solvent polarity.

Troubleshooting Workflow:



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Caption: A step-by-step workflow for troubleshooting precipitation of **(R)-CR8 trihydrochloride**.

Detailed Steps:

- **Inspect the Stock Solution:** Before use, ensure your DMSO stock solution is clear and free of any precipitate. If particles are present, gently warm the vial to 37°C or use a sonicator to redissolve the compound. If it doesn't dissolve, prepare a fresh stock solution.
- **Perform Serial Dilutions:** Instead of a single large dilution, perform intermediate dilution steps in 100% DMSO to lower the concentration before adding to the aqueous buffer.
- **Optimize the Final Dilution:**
 - Pre-warm your aqueous buffer (e.g., PBS, cell culture medium) to 37°C.
 - While gently vortexing the pre-warmed buffer, add the diluted DMSO stock solution drop-wise. This helps to disperse the compound quickly and avoid localized high concentrations.^[9]
- **Lower the Final Concentration:** If precipitation persists, your desired final concentration may be above the solubility limit in the specific buffer. Try lowering the final concentration of **(R)-CR8 trihydrochloride**.
- **Maintain a Low Final DMSO Concentration:** Ensure the final concentration of DMSO in your experiment is as low as possible (ideally below 0.5%, and preferably under 0.1%) to minimize toxicity to cells.^[10]

Issue 2: Precipitate forms over time in the prepared aqueous solution.

This may indicate that the compound is not stable in the aqueous buffer at the experimental temperature or that the solution is supersaturated.

Preventative Measures:

- **Prepare Fresh Solutions:** It is always best to prepare fresh working solutions of **(R)-CR8 trihydrochloride** in aqueous buffer immediately before use.

- Storage of Aqueous Solutions: Avoid long-term storage of **(R)-CR8 trihydrochloride** in aqueous buffers. If short-term storage is necessary, keep the solution at 4°C and visually inspect for any precipitation before use.

Data Presentation

Table 1: Chemical and Physical Properties of **(R)-CR8 Trihydrochloride**

Property	Value	Source
Molecular Formula	C ₂₄ H ₂₉ N ₇ O·3HCl	
Molecular Weight	540.92 g/mol	
CAS Number	1786438-30-9	
Appearance	Solid powder	
Purity	≥98%	

Table 2: Reported Solubility of **(R)-CR8 Trihydrochloride**

Solvent	Maximum Concentration	Notes	Source
Water	100 mM (54.09 mg/mL)	pH not specified	
DMSO	100 mM (54.09 mg/mL)	May require sonication	
Ethanol	25 mg/mL	[2]	
Aqueous Buffer (in vivo)	≥ 2.17 mg/mL (4.01 mM)	Formulated with 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline	

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

- **(R)-CR8 trihydrochloride** powder
- Anhydrous, sterile DMSO
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Aseptically weigh the desired amount of **(R)-CR8 trihydrochloride** powder.
- Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of compound with a MW of 540.92, add 184.87 μ L of DMSO).
- Vortex the solution thoroughly until the solid is completely dissolved.
- If the compound does not readily dissolve, sonicate the vial in a water bath for 5-10 minutes.
- Visually inspect the solution to ensure it is clear and free of particulates.
- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C or -80°C. For long-term storage, -80°C is recommended.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., PBS or Cell Culture Medium)

Materials:

- 10 mM **(R)-CR8 trihydrochloride** stock solution in DMSO

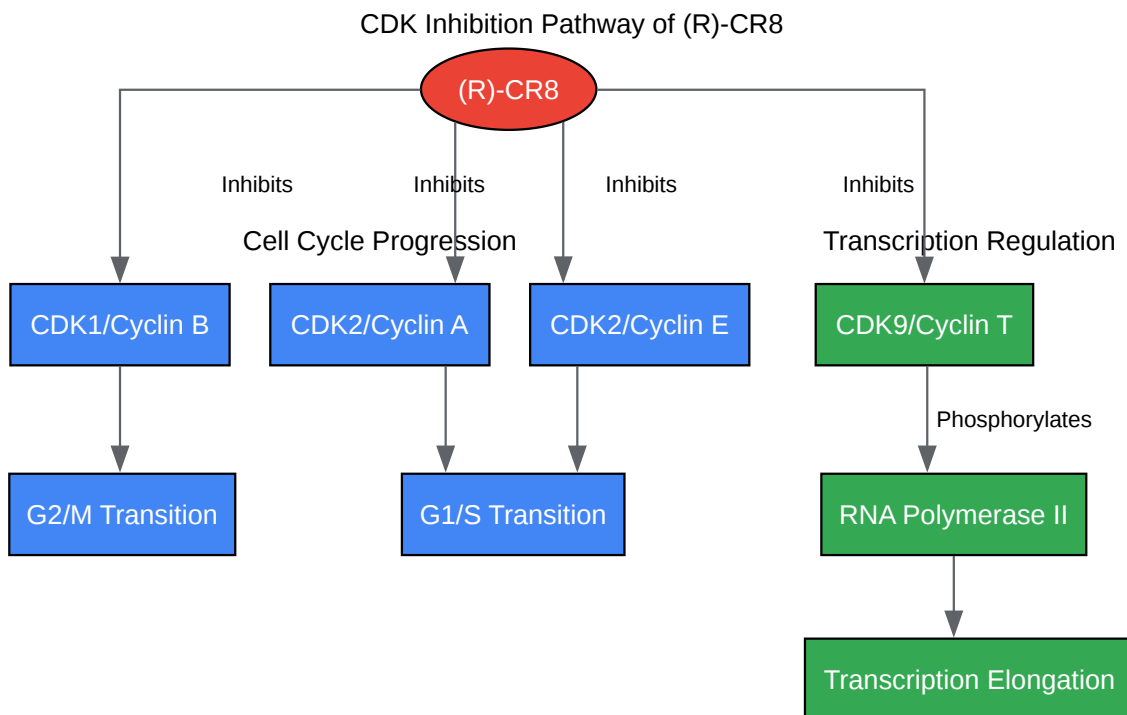
- Sterile aqueous buffer (e.g., PBS, DMEM, RPMI-1640), pre-warmed to 37°C
- Sterile microcentrifuge tubes
- Vortex mixer

Procedure:

- Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
- Perform an intermediate dilution (optional but recommended): Dilute the 10 mM stock solution in 100% DMSO to a lower concentration (e.g., 1 mM).
- Pre-warm the desired volume of aqueous buffer to 37°C.
- While gently vortexing the pre-warmed buffer, add the required volume of the **(R)-CR8 trihydrochloride** stock solution (or intermediate dilution) drop-wise to achieve the final desired concentration.
- Ensure the final DMSO concentration in the working solution is below 0.5%.
- Use the freshly prepared working solution immediately for your experiment.

Signaling Pathway Diagrams

(R)-CR8 trihydrochloride has a dual mechanism of action: it acts as a traditional ATP-competitive inhibitor of several CDKs and as a molecular glue to induce the degradation of Cyclin K.

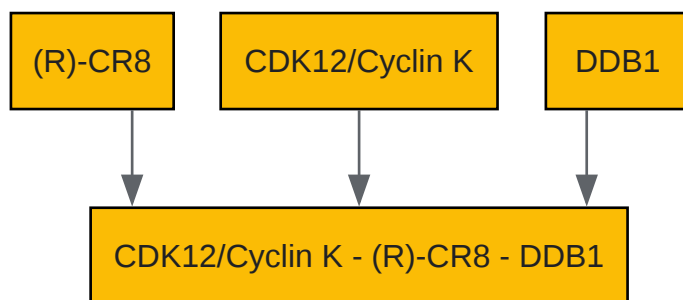


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Caption: (R)-CR8 inhibits multiple CDKs, leading to cell cycle arrest and inhibition of transcription.

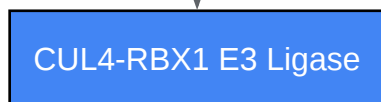
Molecular Glue Mechanism of (R)-CR8

Ternary Complex Formation

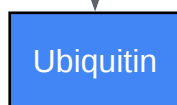


Recruits

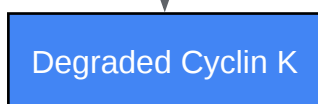
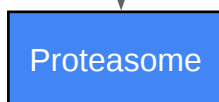
Ubiquitination and Degradation



Adds to Cyclin K



Targets for Degradation

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Caption: (R)-CR8 acts as a molecular glue to facilitate the ubiquitination and degradation of Cyclin K.

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